Cas no 81995-32-6 (2-(2-methylpropoxy)benzaldehyde)

2-(2-Methylpropoxy)benzaldehyde is a substituted benzaldehyde derivative featuring an isobutoxy group at the ortho position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, combining an aldehyde functionality with an ether linkage, enables selective reactivity in condensation, oxidation, and nucleophilic addition reactions. The isobutoxy substituent enhances solubility in organic solvents, facilitating its use in various reaction conditions. The compound’s stability and well-defined reactivity profile make it a valuable building block for constructing complex molecular frameworks. Proper handling under inert conditions is recommended to preserve its integrity.
2-(2-methylpropoxy)benzaldehyde structure
81995-32-6 structure
Product Name:2-(2-methylpropoxy)benzaldehyde
CAS No:81995-32-6
MF:C11H14O2
MW:178.227663516998
MDL:MFCD03422397
CID:708243
PubChem ID:3857528
Update Time:2025-06-15

2-(2-methylpropoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Isobutoxybenzaldehyde
    • 2-(2-methylpropoxy)benzaldehyde
    • Benzaldehyde,2-(2-methylpropoxy)-
    • 2-Isobutoxy-benzaldehyd
    • 2-Isobutoxy-benzaldehyde
    • o-iBuOC6H4CHO
    • o-isobutyloxybenzaldehyde
    • F17488
    • Benzaldehyde, 2-(2-methylpropoxy)-
    • SCHEMBL271619
    • XRBSUVTUCVHXRB-UHFFFAOYSA-N
    • MFCD03422397
    • AKOS000260017
    • BB 0218426
    • DTXSID60397428
    • Z53833346
    • EN300-228648
    • CS-0240496
    • 81995-32-6
    • AS-47990
    • MDL: MFCD03422397
    • Inchi: 1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3
    • InChI Key: XRBSUVTUCVHXRB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)CC(C)C

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 274.4±13.0 ºC (760 Torr),
  • Flash Point: 114.3±13.4 ºC,
  • Refractive Index: 1.523
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.53390

2-(2-methylpropoxy)benzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(2-methylpropoxy)benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-methylpropoxy)benzaldehyde Pricemore >>

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2-(2-methylpropoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:81995-32-6)2-(2-methylpropoxy)benzaldehyde
Order Number:A1091277
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):226.0/311.0
Email:sales@amadischem.com

Additional information on 2-(2-methylpropoxy)benzaldehyde

Introduction to 2-(2-methylpropoxy)benzaldehyde (CAS No. 81995-32-6)

2-(2-methylpropoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 81995-32-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and industrial applications. This aromatic aldehyde derivative features a unique structural motif, combining a benzaldehyde core with an isobutoxy side chain, which imparts distinct chemical properties and functionalities. Its molecular structure, characterized by a phenyl ring substituted with a formyl group and an isobutoxy moiety, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical investigations.

The synthesis of 2-(2-methylpropoxy)benzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with isobutyl bromide or isobutanol under acidic conditions, often catalyzed by Lewis acids such as aluminum chloride or zeolites. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate), followed by nucleophilic attack by the isobutoxy group. The choice of solvent and catalyst can significantly influence the yield and purity of the product, with polar aprotic solvents like dimethylformamide (DMF) often employed to enhance reaction efficiency.

In recent years, 2-(2-methylpropoxy)benzaldehyde has been explored as a key intermediate in the development of novel pharmaceutical agents. Its aldehyde functionality allows for further derivatization into various pharmacologically active compounds, including flavonoids, heterocyclic derivatives, and bioactive molecules targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The isobutoxy side chain contributes to lipophilicity, which can be advantageous for drug delivery systems designed to enhance membrane permeability.

One notable application of 2-(2-methylpropoxy)benzaldehyde lies in its role as a precursor for chiral auxiliaries and ligands in asymmetric synthesis. The presence of the isobutoxy group provides steric hindrance that can influence stereoselectivity during catalytic reactions. Researchers have leveraged this property to develop enantioselective catalysts for constructing complex molecular architectures, which are crucial in producing optically active pharmaceuticals with high therapeutic efficacy and minimal side effects.

The compound's reactivity also makes it valuable in materials science, particularly in the formulation of advanced polymers and coatings. Functionalized aldehydes like 2-(2-methylpropoxy)benzaldehyde can participate in crosslinking reactions with hydroxyl-containing polymers, yielding thermosetting resins with improved mechanical strength and chemical resistance. These materials find applications in automotive components, electronic substrates, and protective coatings where durability and performance are paramount.

Recent advancements in green chemistry have prompted investigations into sustainable synthetic routes for 2-(2-methylpropoxy)benzaldehyde. Researchers are exploring biocatalytic methods using engineered enzymes or microbial systems to produce this compound with reduced environmental impact. Such approaches align with global efforts to minimize waste generation and energy consumption in chemical manufacturing processes. Additionally, flow chemistry techniques have been adapted for the efficient synthesis of 81995-32-6, enabling scalable production while maintaining high purity standards.

The pharmacological potential of 2-(2-methylpropoxy)benzaldehyde has been further illuminated through computational modeling studies. Molecular docking simulations have identified its binding affinity to various biological targets, including kinases and transcription factors implicated in cancer progression. These virtual screening efforts have guided experimental validations aimed at developing novel therapeutic agents based on its scaffold. The compound's ability to modulate protein-protein interactions has also sparked interest in its role as a lead compound for drug discovery programs targeting neurodegenerative diseases.

In industrial settings, 2-(2-methylpropoxy)benzaldehyde serves as a building block for specialty chemicals used in fragrances and agrochemicals. Its aromatic aldehyde core contributes to floral-like odors when incorporated into perfumes or essential oil blends, while its structural versatility allows for modifications that enhance stability or bioavailability in pesticide formulations. The compound's compatibility with other functional groups makes it indispensable in fine chemical synthesis pipelines.

Quality control of CAS No. 81995-32-6 is paramount due to its sensitivity to oxidation and hydrolysis under adverse conditions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and detect impurities that could affect downstream applications. Manufacturers adhere to stringent regulatory guidelines to ensure consistency across batches, catering to both research laboratories and commercial clients.

The future prospects of 2-(2-methylpropoxy)benzaldehyde are closely tied to emerging trends in medicinal chemistry and material science. Ongoing research aims to expand its utility through innovative synthetic methodologies and interdisciplinary collaborations between academia and industry partners. As computational tools become more sophisticated, the design of novel derivatives based on this scaffold will likely accelerate, unlocking new possibilities for drug development and advanced material engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81995-32-6)2-(2-methylpropoxy)benzaldehyde
A1091277
Purity:99%/99%
Quantity:5g/10g
Price ($):226.0/311.0
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